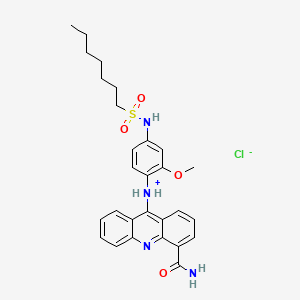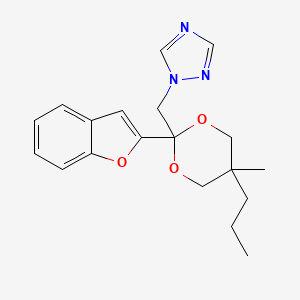
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a phenylamino group substituted with trifluoromethyl groups and a phenol group substituted with tert-butyl groups, making it a highly functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenylacetic acid: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)benzylamine: Known for its use in organic synthesis and as an intermediate in drug development.
Uniqueness
What sets 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol apart is its combination of trifluoromethyl and tert-butyl groups, which confer unique chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H25F6NO |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
2-[3,5-bis(trifluoromethyl)anilino]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C22H25F6NO/c1-19(2,3)12-10-16(20(4,5)6)18(30)17(11-12)29-15-8-13(21(23,24)25)7-14(9-15)22(26,27)28/h7-11,29-30H,1-6H3 |
InChI-Schlüssel |
WHRQKVAWJDWZTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)







![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)




